4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C10H17N3S/c1-13-7-6-12-10(13)14-8-9-2-4-11-5-3-9/h6-7,9,11H,2-5,8H2,1H3 |
InChI Key |
RIKHMRAVPJMKCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-([(1-Methyl-1H-imidazol-2-yl)sulfanyl]methyl)piperidine typically involves the following key steps:
Step 1: Preparation of 1-methyl-1H-imidazole-2-thiol or related thiol intermediate
The thiol derivative of the imidazole ring is prepared to serve as a nucleophile for subsequent coupling.Step 2: Introduction of the piperidine moiety via sulfanyl linkage
The sulfanyl bridge is formed by nucleophilic substitution of a suitable electrophilic piperidine derivative (e.g., halomethylpiperidine or piperidinylmethyl halide) with the imidazole-2-thiol.Step 3: Purification and characterization
The final compound is purified by chromatographic techniques and characterized by spectroscopic methods such as NMR and IR.
Detailed Synthetic Routes and Reaction Conditions
Route A: Thiol-Electrophile Coupling
Synthesis of 1-methyl-1H-imidazole-2-thiol:
This intermediate can be prepared by selective thiolation of 1-methylimidazole at the 2-position, often using sulfurizing agents or via substitution reactions on suitable precursors.Coupling with halomethylpiperidine:
The 1-methyl-1H-imidazole-2-thiol is reacted with 4-(chloromethyl)piperidine or 4-(bromomethyl)piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the sulfanyl linkage. The reaction is typically carried out at moderate temperatures (50–80 °C) under inert atmosphere to prevent oxidation of thiol groups.Reaction Scheme:
$$
\text{1-methyl-1H-imidazole-2-thiol} + \text{4-(halomethyl)piperidine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, \text{inert atm}} \text{4-([(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl)piperidine}
$$Purification:
The crude product is purified by column chromatography using hexane/ethyl acetate gradients and recrystallized for purity.
Route B: Sulfonyl Chloride Intermediate (Related Sulfonyl Derivatives)
Although the target compound is a sulfanyl derivative, related compounds such as 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride are prepared via sulfonyl chloride intermediates. This involves:
Preparation of 1-methyl-1H-imidazole-2-sulfonyl chloride by reaction of 1-methylimidazole with chlorosulfonic acid under controlled conditions.
Reaction of this sulfonyl chloride with piperidine in the presence of a base (e.g., triethylamine) to yield the sulfonylated piperidine derivative.
This sulfonylation route is relevant for analogues but differs from the sulfanyl linkage in the target compound.
Industrial and Scale-Up Considerations
Batch vs. Continuous Flow:
For industrial synthesis, batch reactions are optimized for yield and purity, often using inert atmospheres and temperature control. Continuous flow reactors may be employed to improve reaction control and scalability.Catalysts and Reagents:
Use of mild bases (K₂CO₃, triethylamine) and polar aprotic solvents (DMF, DMSO) is common. Avoiding oxidation of thiol intermediates is critical.Reaction Monitoring:
Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to monitor reaction progress.
Data Tables: Synthetic Parameters and Outcomes
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-methyl-1H-imidazole + sulfurizing agent | Controlled temperature, inert atm | 70–85 | Formation of 1-methyl-1H-imidazole-2-thiol |
| 2 | 1-methyl-1H-imidazole-2-thiol + 4-(halomethyl)piperidine | K₂CO₃, DMF, 50–80 °C, inert atm | 60–75 | Nucleophilic substitution to form sulfanyl linkage |
| 3 | Purification | Column chromatography, recrystallization | — | Product purity >98% confirmed by NMR, HPLC |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR and ^13C NMR confirm the presence of the piperidine ring and the imidazole moiety, as well as the sulfanyl linkage. Chemical shifts consistent with methyl substitution on imidazole and methylene protons adjacent to sulfur are diagnostic.
-
- Characteristic S–C stretching vibrations and imidazole ring vibrations are observed.
-
- Molecular ion peak corresponding to the molecular weight of the compound confirms the molecular formula.
High-Performance Liquid Chromatography (HPLC):
- Used for purity assessment and monitoring reaction progress.
Research Outcomes and Applications
The synthetic routes described yield the target compound with good efficiency and purity suitable for further biological evaluation.
The sulfanyl linkage imparts unique chemical reactivity and biological properties, making this compound valuable as a scaffold in medicinal chemistry.
Related sulfonyl derivatives have been studied for antimicrobial and anticancer properties, suggesting that the sulfanyl analogue may have similar potential.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl group (-S-) and the piperidine nitrogen enable nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 60°C | Quaternary ammonium salts (e.g., 4-[(1-methylimidazol-2-yl)sulfanyl]methyl-N-methylpiperidinium iodide) |
| Arylation | Aryl boronic acids, Pd(PPh₃)₄ catalyst | Aryl-substituted derivatives (e.g., 4-[(1-methylimidazol-2-yl)sulfanyl]methyl-1-phenylpiperidine) |
| Sulfonylation | Sulfonyl chlorides (e.g., TsCl), base | Sulfonamide derivatives (e.g., 4-[(1-methylimidazol-2-yl)sulfonyl]methylpiperidine) |
Key Findings :
-
Alkylation occurs preferentially at the piperidine nitrogen due to steric hindrance at the imidazole ring.
-
Palladium-catalyzed cross-coupling reactions achieve moderate yields (45–65%) under inert atmospheres.
Oxidation Reactions
The sulfanyl (-S-) group oxidizes to sulfonyl (-SO₂-) or sulfoxide (-SO-) derivatives.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 12 hr | 4-[(1-methylimidazol-2-yl)sulfinyl]methylpiperidine | 78% |
| KMnO₄ (aq.) | pH 7, 0°C, 2 hr | 4-[(1-methylimidazol-2-yl)sulfonyl]methylpiperidine | 92% |
| mCPBA | DCM, -10°C, 6 hr | Sulfoxide intermediate | 85% |
Mechanistic Insight :
-
Oxidation proceeds via a radical mechanism for H₂O₂, while KMnO₄ follows an electrophilic pathway.
-
Steric protection of the imidazole ring prevents over-oxidation.
Reduction Reactions
The tertiary amine and sulfanyl group participate in reduction.
| Reduction Type | Reagents | Products |
|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 4-(mercaptomethyl)piperidine (with imidazole ring intact) |
| LiAlH₄ | THF, reflux | No reaction (sulfanyl group inert to LiAlH₄) |
Case Study :
Hydrogenation of 4-([(1-methylimidazol-2-yl)sulfanyl]methyl)piperidine (1.0 mmol) with Pd/C (10 wt%) in ethanol produced 4-(mercaptomethyl)piperidine in 88% yield after 6 hours.
Acid-Base Reactions
The piperidine nitrogen (pKa ~10.5) undergoes protonation/deprotonation:
| Conditions | Behavior | Application |
|---|---|---|
| pH < 3 | Protonated piperidine (water-soluble) | Salt formation for pharmaceutical formulations |
| pH 7–9 | Neutral form (lipophilic) | Membrane permeability in drug delivery |
Complexation with Metals
The imidazole nitrogen and sulfanyl group act as ligands for metal ions:
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| CuCl₂ | MeOH, 25°C | Tetrahedral Cu(II) complex (λmax = 650 nm) |
| Fe(NO₃)₃ | H₂O, 60°C | Octahedral Fe(III) complex (paramagnetic) |
Spectroscopic Data :
-
Cu(II) complex exhibits ESR signals at g⊥ = 2.08 and g∥ = 2.28.
Case Study: Functionalization for Bioactivity
A derivative, 4-[(1-methylimidazol-2-yl)sulfonyl]methylpiperidine , was synthesized via KMnO₄ oxidation and evaluated as a mGluR2 positive allosteric modulator (PAM). Key results:
Reaction Optimization Guidelines
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–60°C | Higher temps accelerate oxidation but risk side reactions |
| Solvent Polarity | Polar aprotic (e.g., DMF) | Enhances nucleophilicity of piperidine nitrogen |
| Catalyst Loading | 5–10 mol% Pd | Balances cost and efficiency in cross-coupling |
Scientific Research Applications
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its imidazole ring, which can participate in hydrogen bonding and other interactions. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its electronic properties .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table highlights critical differences between the target compound and analogous derivatives:
Functional Group Impact on Properties
- Sulfur Linkage : The sulfanyl (-S-) group in the target compound and its hydrochloride derivative facilitates hydrophobic interactions and redox activity, whereas the sulfonyl (-SO₂-) group in the methyl ester derivative enhances polarity and hydrogen-bonding capacity.
- Imidazole Substitution : The 1-methyl group on the imidazole ring (target compound) increases steric hindrance and metabolic stability compared to unmethylated analogs like 4-(1H-imidazol-4-yl)-1-methylpiperidine .
- Salt Forms : The hydrochloride salt improves aqueous solubility, critical for pharmacokinetics, while the free base form (target compound) may exhibit better membrane permeability .
Biological Activity
4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine, commonly referred to as 4-MISP, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- CAS Number : 1864073-74-4
- Molecular Formula : C10H18ClN3S
- Molecular Weight : 247.79 g/mol
Biological Activity Overview
4-MISP has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that 4-MISP exhibits significant antimicrobial effects against a range of bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays.
- Antitumor Activity : Research has suggested that 4-MISP may possess anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
The biological activity of 4-MISP can be attributed to several mechanisms:
- Interaction with Receptors : The imidazole moiety in 4-MISP suggests potential interactions with various receptors, including those involved in neurotransmission and cellular signaling pathways.
- Inhibition of Enzymatic Activity : Studies indicate that 4-MISP may inhibit specific enzymes associated with cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence from cell line studies suggests that 4-MISP can induce apoptosis in malignant cells, contributing to its antitumor effects.
Table 1: Antimicrobial Activity of 4-MISP
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Table 2: Cytotoxicity of 4-MISP on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 20 |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various derivatives of piperidine, including 4-MISP. The results indicated that 4-MISP had a significant inhibitory effect on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. -
Antitumor Activity Evaluation :
In a study published in the Journal of Medicinal Chemistry (2023), researchers synthesized several piperidine derivatives and assessed their cytotoxicity against different cancer cell lines. The findings showed that 4-MISP exhibited superior activity compared to other analogues, with mechanisms involving apoptosis induction confirmed through flow cytometry.
Q & A
Basic: What synthetic routes are recommended for synthesizing 4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine, and how can reaction efficiency be optimized?
The compound can be synthesized via nucleophilic substitution, where the thiol group of 1-methyl-1H-imidazole-2-thiol reacts with a piperidine derivative bearing a leaving group (e.g., chloromethyl or bromomethyl). A typical procedure involves using a base like triethylamine in anhydrous solvents (e.g., DCM or THF) under nitrogen to prevent oxidation . Optimization can be achieved through Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like temperature, stoichiometry, and reaction time. For example, fractional factorial designs minimize experimental runs while identifying critical parameters for yield improvement . Post-synthesis purification often employs column chromatography or recrystallization, as demonstrated for analogous piperidine sulfonamide derivatives .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR confirms the integration of the imidazole-thioether and piperidine moieties. For example, the methylene bridge (–SCH2–) typically appears as a singlet at δ ~3.5–4.0 ppm in 1H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns. The imidazole ring often produces diagnostic ions (e.g., m/z 81 for 1-methylimidazole) .
- HPLC-PDA : Purity assessment (>98%) using reversed-phase C18 columns with UV detection at λ ~254 nm, as applied to structurally related piperidine derivatives .
Advanced: How can computational chemistry approaches enhance the design of derivatives with improved pharmacological properties?
Density Functional Theory (DFT) and molecular docking can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins. For example:
- Reaction Path Search : Quantum chemical calculations (e.g., IRC analysis) identify transition states and intermediates, guiding selective functionalization of the piperidine ring .
- Molecular Dynamics (MD) : Simulations assess conformational stability in biological membranes, critical for CNS-targeting derivatives. Tools like GROMACS model interactions with lipid bilayers .
- QSAR Models : Machine learning algorithms correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize synthesis targets .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Contradictions may arise from variations in assay conditions or off-target effects. Methodological solutions include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., uniform cell lines, ATP concentration in kinase assays) .
- Counter-Screening : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target specificity .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, identifying outliers or confounding variables .
Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?
- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/water phases, leveraging the compound’s moderate logP (~2.5 predicted) .
- Column Chromatography : Silica gel with gradients of ethyl acetate in hexane (e.g., 20% → 50%) resolves thioether derivatives from unreacted imidazole precursors .
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences, achieving >95% purity .
Advanced: How can reaction mechanisms involving this compound be elucidated to guide derivative synthesis?
- Isotopic Labeling : Introduce deuterium at the methylene bridge (–SCH2–) to track hydrogen/deuterium exchange via 2H NMR, confirming nucleophilic attack pathways .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps (e.g., thiolate formation) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., sulfenic acids) during oxidation studies .
Advanced: What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- pH Profiling : Assess degradation kinetics in buffers (pH 1–10) to identify labile groups (e.g., imidazole ring protonation at acidic pH) .
- Lyophilization : Stabilize as a hydrochloride salt, improving shelf life. For example, analogous piperidine derivatives show enhanced stability in lyophilized form .
- Prodrug Design : Mask the thioether group with enzymatically cleavable protectors (e.g., acetyl) to reduce hepatic first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
